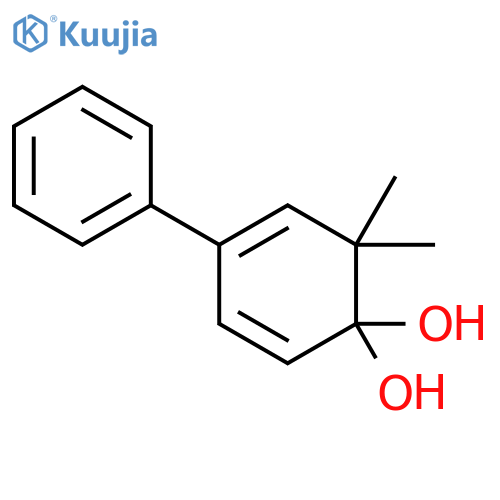Cas no 612-84-0 (3,3-dimethyl 4,4-dihydroxy biphenyl)

612-84-0 structure
商品名:3,3-dimethyl 4,4-dihydroxy biphenyl
3,3-dimethyl 4,4-dihydroxy biphenyl 化学的及び物理的性質
名前と識別子
-
- 3,3-dimethyl 4,4-dihydroxy biphenyl
- 3,3'-DIMETHYL-[1,1'-BIPHENYL]-4,4'-DIOL
- 4-(4-hydroxy-3-methylphenyl)-2-methylphenol
- 2,2'-dimethyl-4,4'-biphenol
- 3,3'-dimethyl-4,4'-dihydroxy-biphenyl
- 3,3'-Dimethyl-biphenyl-4,4'-diol
- 3,4'-biphenol
- 3,4'-biphenyldiol
- 4,4'-Bi-o-cresol
- 4,4'-dihydroxy-3,3'-dimethylbiphenyl
- 4,4'-dihydroxy-3,3'-dimethyldiphenyl
- 3,3'-Dimethyl-4,4'-dihydroxybiphenyl
- NSC 4187
- DB-240732
- WUGKVYDVIGOPSI-UHFFFAOYSA-N
- [1,4'-diol, 3,3'-dimethyl-
- [1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethyl-
- NSC4187
- (m,m'-Bitolyl)-4,4'-diol
- 3,3'-Dimethyl-4,4'-biphenol
- SCHEMBL272034
- MFCD01740686
- DTXSID3060613
- 3,3'-Dimethyl-4,4'-biphenyldiol
- [m,4'-diol
- 3,3'-Dimethyl-1,1'-biphenyl-4,4'-diol
- 612-84-0
- F16589
- Z4GKE937ZZ
- NSC-4187
- (1,1'-Biphenyl)-4,4'-diol, 3,3'-dimethyl-
-
- MDL: MFCD01740686
- インチ: InChI=1S/C14H14O2/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12/h3-8,15-16H,1-2H3
- InChIKey: WUGKVYDVIGOPSI-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=CC=C1O)C2=CC=C(C(=C2)C)O
計算された属性
- せいみつぶんしりょう: 214.09900
- どういたいしつりょう: 214.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5Ų
- ひょうめんでんか: 0
- 互変異性体の数: 9
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 密度みつど: 1.163±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 218-220 ºC
- ようかいど: ほとんど溶けない(0.056 g/l)(25ºC)、
- PSA: 40.46000
- LogP: 3.38160
3,3-dimethyl 4,4-dihydroxy biphenyl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739125-5g |
3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diol |
612-84-0 | 98% | 5g |
¥5023.00 | 2024-05-06 | |
| Alichem | A019120528-100g |
3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diol |
612-84-0 | 95% | 100g |
$400.00 | 2023-09-01 |
3,3-dimethyl 4,4-dihydroxy biphenyl 関連文献
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
612-84-0 (3,3-dimethyl 4,4-dihydroxy biphenyl) 関連製品
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 249916-07-2(Borreriagenin)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
